N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxane ring, and an oxirane ring
Preparation Methods
The synthesis of N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzylamine with oxan-4-yl oxirane-2-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)methanamine: This compound lacks the oxirane ring, making it less reactive in certain chemical reactions.
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxylate: This ester derivative has different chemical properties and reactivity compared to the carboxamide.
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxylic acid: The carboxylic acid form has distinct solubility and reactivity characteristics.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-12-3-1-11(2-4-12)9-17(15(18)14-10-20-14)13-5-7-19-8-6-13/h1-4,13-14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWRTVHAXQCGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=C(C=C2)F)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.